2-(2-Phenoxyethoxy)aniline

Physicochemical Property Lipophilicity Drug Design

Selecting the correct isomer is critical: 2-(2-Phenoxyethoxy)aniline (ortho) delivers unique steric and electronic effects for CNS drug discovery (LogP 2.95), directed ortho-metalation, and conformationally constrained libraries. Its activated aromatic ring enables rapid SAR diversification. Avoid generic meta/para analogs—choose the ortho-isomer for predictable regiocontrol and superior brain penetration potential. Order high-purity batches with reliable supply chain.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 114012-05-4
Cat. No. B040498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenoxyethoxy)aniline
CAS114012-05-4
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOC2=CC=CC=C2N
InChIInChI=1S/C14H15NO2/c15-13-8-4-5-9-14(13)17-11-10-16-12-6-2-1-3-7-12/h1-9H,10-11,15H2
InChIKeyOWCFHGUDMYDGPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenoxyethoxy)aniline (CAS 114012-05-4): A Versatile Ortho-Substituted Aniline Building Block for Pharmaceutical and Agrochemical R&D


2-(2-Phenoxyethoxy)aniline (CAS 114012-05-4) is an ortho-substituted aniline derivative bearing a phenoxyethoxy side chain. This compound serves as a flexible building block in organic synthesis, valued for its ability to introduce both aniline and phenoxyether functionalities into more complex molecular architectures . Its primary role is as a research intermediate, with potential applications in pharmaceutical and agrochemical development due to its capacity for further functionalization via electrophilic aromatic substitution or nucleophilic reactions at the amine group .

Why 2-(2-Phenoxyethoxy)aniline (CAS 114012-05-4) Cannot Be Simply Replaced by Other Phenoxyethoxy Anilines


The position of the phenoxyethoxy substituent on the aniline ring critically modulates both the compound's physicochemical properties and its chemical reactivity, making simple interchange with meta- or para-isomers scientifically unsound. Specifically, ortho-substitution in 2-(2-phenoxyethoxy)aniline introduces steric hindrance and unique electronic effects that differ substantially from the 3- and 4-substituted analogs . These differences directly impact the compound's lipophilicity (measured by LogP) and its behavior in key reactions like electrophilic aromatic substitution and nucleophilic addition . Therefore, selecting the correct isomer is a critical decision point in synthetic route design and biological activity optimization.

Evidence-Based Differentiation: Quantitative Performance of 2-(2-Phenoxyethoxy)aniline (CAS 114012-05-4) vs. Closest Analogs


Lipophilicity (LogP) as a Selectivity Marker: Ortho vs. Meta Isomer Comparison

The ortho-substituted 2-(2-phenoxyethoxy)aniline exhibits a significantly higher LogP value compared to its meta-substituted isomer, 3-(2-phenoxyethoxy)aniline. This difference in lipophilicity is a direct consequence of the ortho substituent effect, which alters the compound's ability to partition between aqueous and organic phases . For researchers optimizing compound permeability or solubility, this quantitative difference provides a clear, measurable basis for selecting the ortho isomer over the meta isomer when higher lipophilicity is desired .

Physicochemical Property Lipophilicity Drug Design LogP

Impact of Chain Length on Molecular Flexibility: Ortho Phenoxyethoxy vs. Phenylpropoxy Analog

The target compound's 2-phenoxyethoxy chain provides a specific number of rotatable bonds (n=5), which is fewer than that of the extended chain analog 2-(3-phenylpropoxy)aniline . This difference in chain length directly impacts the conformational flexibility of the molecule, a key factor in ligand-receptor binding interactions. A more constrained chain (phenoxyethoxy) can result in a lower entropic penalty upon binding, potentially leading to improved binding affinity and selectivity compared to the more flexible phenylpropoxy chain [1].

Conformational Analysis Molecular Flexibility Structure-Activity Relationship Rotatable Bonds

Ortho-Directed Reactivity: Differential Rates in Electrophilic Aromatic Substitution

The ortho-alkoxy group in 2-(2-phenoxyethoxy)aniline exerts a strong directing effect in electrophilic aromatic substitution (EAS) reactions, steering incoming electrophiles predominantly to the para and other ortho positions [1]. This is a fundamental difference from the 3- and 4-substituted isomers, where the directing effects are altered or absent. While direct kinetic data comparing isomer reactivities is not available, the established principles of organic chemistry dictate that ortho-substituted anilines often react faster in EAS due to resonance stabilization of the intermediate arenium ion [1]. This predictable reactivity is a critical factor for synthetic chemists designing complex molecules.

Organic Synthesis Electrophilic Aromatic Substitution Regioselectivity Ortho-Direction

Intramolecular Hydrogen Bonding Capability: A Unique Feature of Ortho-Substitution

The ortho-position of the phenoxyethoxy group allows for potential intramolecular hydrogen bonding between the ether oxygen and the aniline N-H proton . This interaction is geometrically impossible in the meta- and para-isomers. This intramolecular hydrogen bond stabilizes a specific low-energy conformation and can significantly influence the compound's overall shape, electronic distribution, and its ability to engage in intermolecular hydrogen bonding with biological targets [1]. This unique conformational bias can be exploited to design ligands with improved binding affinity and selectivity for proteins that recognize specific molecular shapes.

Molecular Recognition Hydrogen Bonding Conformational Analysis Ligand Design

Optimal Use Cases for 2-(2-Phenoxyethoxy)aniline (CAS 114012-05-4) Based on Differentiated Evidence


Lead Optimization in CNS Drug Discovery Requiring High Lipophilicity

The LogP value of 2.95 positions 2-(2-phenoxyethoxy)aniline as a superior building block for CNS drug discovery programs where increased lipophilicity is correlated with enhanced blood-brain barrier penetration. Researchers targeting CNS receptors can rationally select this ortho-isomer over the less lipophilic meta-isomer (estimated LogP ~2.8) to potentially improve a lead compound's brain exposure, directly addressing a common liability in neurotherapeutic development .

Synthesis of Conformationally Constrained Ligands

The compound's 5 rotatable bonds and its capacity for intramolecular hydrogen bonding make it an ideal starting material for generating conformationally constrained libraries. By using this ortho-isomer, medicinal chemists can design molecules with a more rigid, pre-organized binding conformation, which often translates to higher target affinity and improved selectivity profiles in biochemical and cellular assays . This is particularly valuable for challenging targets like protein-protein interactions or allosteric sites.

Regioselective Functionalization via Ortho-Directed Metalation

The ortho-substituted aniline framework is a known substrate for directed ortho-metalation (DoM) reactions . This powerful synthetic strategy allows for the precise introduction of electrophiles at positions adjacent to the directing group, enabling the construction of highly substituted aromatic rings with predictable regiocontrol . For chemists synthesizing complex drug candidates or agrochemical intermediates, this predictable reactivity of the ortho-isomer is a significant advantage over the meta- and para-isomers, which offer different or no directing capabilities .

Scaffold for Developing EAS-Based Functional Libraries

The strongly activated aromatic ring of 2-(2-phenoxyethoxy)aniline facilitates rapid and diverse functionalization via electrophilic aromatic substitution . This makes it an excellent scaffold for generating libraries of analogs for structure-activity relationship (SAR) studies. The unique ortho-directing effect ensures that the resulting substitution patterns are distinct from those obtained using the meta- or para-isomers, thereby expanding the chemical space explored in a medicinal chemistry campaign .

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